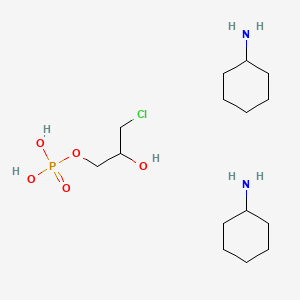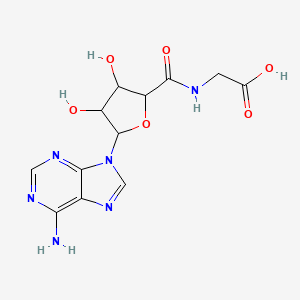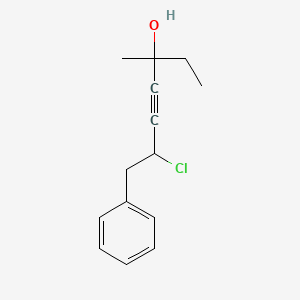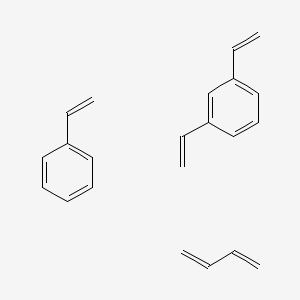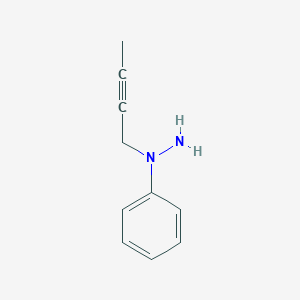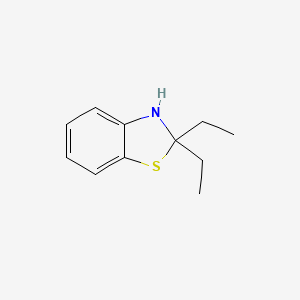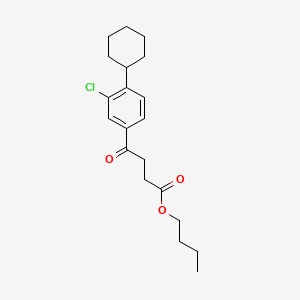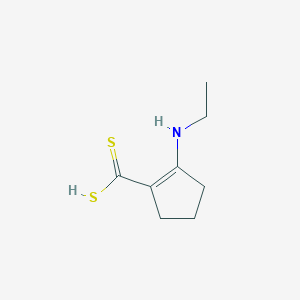
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is a chemical compound with the molecular formula C8H13NS2 It is known for its unique structure, which includes a cyclopentene ring and a carbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- typically involves the reaction of cyclopentene with carbon disulfide and an ethylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the compound. Safety measures and quality control protocols are essential to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1-carbodithioic acid, 2-(methylamino)-: Similar structure but with a methylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(propylamino)-: Similar structure but with a propylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(butylamino)-: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
34281-26-0 |
|---|---|
Molecular Formula |
C8H13NS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2-(ethylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C8H13NS2/c1-2-9-7-5-3-4-6(7)8(10)11/h9H,2-5H2,1H3,(H,10,11) |
InChI Key |
YFZAGWWWFSLHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(CCC1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


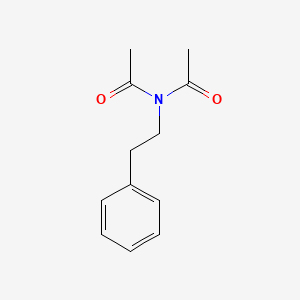
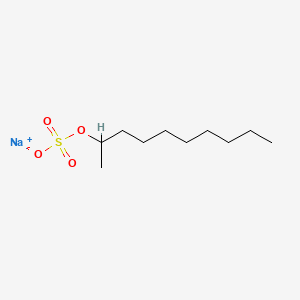
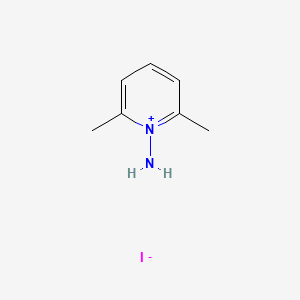

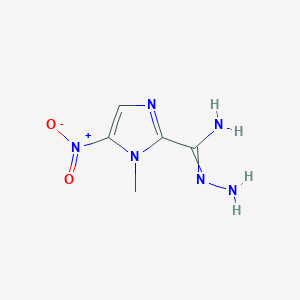
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
